[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate
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Description
Scientific Research Applications
Synthesis and Applications in Nucleoside Synthesis
4,5-dibromo-6-oxo-1(6H)-pyridazinyl methyl 2,6-difluorobenzenecarboxylate and its derivatives have been studied for their utility in nucleoside synthesis. For instance, imidazo[4,5-d]pyridazin-4(5H)-one, a related compound, has been shown to undergo ribosylation, leading to the creation of nucleosides. These nucleosides have potential applications in drug discovery and biochemical research (Gagnier, Halat, & Otter, 1984).
Role in Pyridazinone Derivatives Synthesis
The compound has also been implicated in the synthesis of various pyridazinone derivatives. For example, polysubstituted pyridazinones can be created from sequential nucleophilic substitution reactions involving related pyridazinone scaffolds. These compounds have diverse applications, particularly in the field of medicinal chemistry and drug discovery (Pattison et al., 2009).
Antioxidant and Anticancer Activities
In the realm of pharmacology, derivatives of bromophenols, which can be synthesized from compounds structurally similar to 4,5-dibromo-6-oxo-1(6H)-pyridazinyl methyl 2,6-difluorobenzenecarboxylate, have been studied for their antioxidant and anticancer activities. These studies highlight the potential therapeutic applications of these compounds in treating oxidative stress-related diseases and cancers (Dong et al., 2022).
Structural and Theoretical Studies
There is also significant interest in the structural characterization and theoretical studies of pyridazinone derivatives. These studies contribute to a deeper understanding of the molecular structure and properties of these compounds, which is crucial for designing new drugs and materials (Kalai et al., 2021).
Novel Synthetic Routes and Molecular Interactions
Research has also explored novel synthetic routes involving pyridazinone structures, contributing to advancements in synthetic chemistry and the development of new materials and pharmaceuticals. For example, the thermolysis of certain pyridazine derivatives has been used to synthesize new molecular structures, expanding the scope of chemical synthesis (Maeba & Castle, 1979).
properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 2,6-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2F2N2O3/c13-6-4-17-18(11(19)10(6)14)5-21-12(20)9-7(15)2-1-3-8(9)16/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXMJZHGUDWYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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